molecular formula C9H4N2O2 B8347496 4-Cyanobenzoyl isocyanate

4-Cyanobenzoyl isocyanate

Cat. No.: B8347496
M. Wt: 172.14 g/mol
InChI Key: NAWOZGGQOQDELJ-UHFFFAOYSA-N
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Description

4-Cyanobenzoyl isocyanate is a specialized aromatic isocyanate characterized by a benzoyl group substituted with a cyano (-CN) group at the para position and an isocyanate (-NCO) functional group. The electron-withdrawing cyano group significantly influences its reactivity, making it more electrophilic compared to isocyanates with electron-donating substituents. This compound is likely utilized in organic synthesis, polymer chemistry, or pharmaceutical intermediates, given the versatility of isocyanates in forming ureas, carbamates, and polyurethanes .

Properties

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

4-cyanobenzoyl isocyanate

InChI

InChI=1S/C9H4N2O2/c10-5-7-1-3-8(4-2-7)9(13)11-6-12/h1-4H

InChI Key

NAWOZGGQOQDELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N=C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

4-Cyanobenzoyl isocyanate serves as a crucial intermediate in organic synthesis, particularly in the formation of isocyanides and other nitrogen-containing compounds. Its reactivity allows it to participate in various chemical reactions, such as:

  • Urethane Formation : It can react with alcohols to produce urethanes, which are essential in the production of flexible and rigid foams.
  • Isocyanide Synthesis : The compound can be utilized to synthesize isocyanides through reactions with amines, expanding the library of available isocyanides for further applications in medicinal chemistry and materials science .

Polymer Chemistry

In polymer chemistry, this compound is used as a precursor for synthesizing polyurethanes. Polyurethanes derived from this compound exhibit enhanced mechanical properties and thermal stability. Key applications include:

  • Coatings and Adhesives : The compound's ability to form stable polymers makes it suitable for high-performance coatings and adhesives used in construction and automotive industries.
  • Biomedical Applications : Modified polyurethanes incorporating this compound show promise in biomedical applications due to their biocompatibility and mechanical properties suitable for medical devices .

Case Study 1: Biomedical Polyurethanes

A study investigated the use of this compound as a precursor for biomedical polyurethanes. The resulting polymers demonstrated excellent biocompatibility and mechanical strength, making them suitable for applications such as vascular grafts and orthopedic implants. The study highlighted the importance of optimizing the polymerization conditions to achieve desired properties .

Case Study 2: Coatings Development

Research focused on developing coatings using polyurethanes derived from this compound. The coatings exhibited superior adhesion, chemical resistance, and durability compared to traditional coatings. This advancement has implications for protective coatings in harsh environments, such as marine and industrial settings .

Comparative Data Table

The following table summarizes the key properties and applications of this compound compared to other related compounds:

CompoundKey PropertiesApplications
This compoundHigh reactivity, thermal stabilityPolyurethanes, coatings, biomedical
Diphenylmethane DiisocyanateLow temperature stabilityFlexible foams, adhesives
Toluene DiisocyanateFast curing timeRigid foams, elastomers

Comparison with Similar Compounds

Comparison with Similar Isocyanate Compounds

The reactivity and applications of 4-cyanobenzoyl isocyanate can be contextualized by comparing it with structurally related aryl isocyanates. Key factors include substituent electronic effects, molecular weight, and synthetic utility.

Electronic Effects of Substituents

  • 4-Fluorophenyl Isocyanate (CAS 1195-45-5): The fluorine atom, an electron-withdrawing group, enhances the electrophilicity of the -NCO group, facilitating nucleophilic addition reactions. This is demonstrated in the synthesis of kinase inhibitors (e.g., compounds 1a–1c in ), where fluorinated isocyanates improve reaction yields .
  • 4-Methoxyphenyl Isocyanate (CAS 5416-93-3): The methoxy (-OCH₃) group is electron-donating, reducing the reactivity of the -NCO group. This substituent is often used to modulate reaction kinetics in polyurethane formulations ().
  • This compound: The cyano group’s strong electron-withdrawing nature likely renders this compound more reactive toward amines, alcohols, and other nucleophiles compared to methoxy-substituted analogs.

Structural and Functional Comparisons

Compound Substituent Molecular Formula Molecular Weight Key Applications Reactivity Trend
This compound -CN (para) C₈H₄N₂O₂ 160.13 g/mol Polymer intermediates, pharmaceuticals High (electron-withdrawing)
4-Fluorophenyl Isocyanate -F (para) C₇H₄FNO 153.11 g/mol Kinase inhibitors, ureido derivatives Moderate-high
4-Methoxyphenyl Isocyanate -OCH₃ (para) C₈H₇NO₂ 149.15 g/mol Polyurethanes, coatings Moderate
4-Chlorophenyl Isocyanate -Cl (para) C₇H₄ClNO 169.57 g/mol Agrochemicals, crosslinking agents High

Comparison with Isothiocyanates

Isothiocyanates (-NCS), such as 4-chlorobenzyl isothiocyanate () and 4-cyanophenyl isothiocyanate (), exhibit distinct reactivity. The -NCS group is less electrophilic than -NCO but participates in thiol-selective conjugation, useful in biochemical labeling. This compound’s -NCO group offers broader utility in covalent bond formation with nucleophiles like amines .

Preparation Methods

Synthesis of Acyl Azide Precursor

4-Cyanobenzoyl isocyanate is most commonly prepared via the Curtius rearrangement of 4-cyanobenzoyl azide. The acyl azide is synthesized from 4-cyanobenzoic acid through sequential steps:

  • Activation as acyl chloride :

    • 4-Cyanobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

    • Yield: ≥95% for 4-cyanobenzoyl chloride.

  • Azide formation :

    • 4-Cyanobenzoyl chloride is treated with sodium azide (NaN₃) in acetone or tetrahydrofuran (THF) at 0°C.

    • Critical safety note : Acyl azides are thermally unstable; reactions require strict temperature control.

Thermal Decomposition to Isocyanate

The acyl azide undergoes Curtius rearrangement under controlled heating:

  • Conditions : Toluene or xylene reflux (110–140°C) for 2–6 hours.

  • Mechanism : Concerted decomposition releases nitrogen gas (N₂), forming this compound.

  • Yield : 70–85%.

Table 1: Curtius Rearrangement Optimization

ParameterOptimal ConditionsYield (%)Reference
SolventXylene85
Temperature140°C82
Reaction Time4 hours78

Direct Isocyanaton of 4-Cyanobenzoyl Chloride

Triphosgene-Mediated Isocyanate Formation

An alternative one-pot method employs triphosgene (bis(trichloromethyl) carbonate) as a safer phosgene substitute:

  • Reaction setup :

    • 4-Cyanobenzoyl chloride, triphosgene (0.33 equiv), and triethylamine (TEA) in acetonitrile.

    • Sodium azide (1.4 equiv) is added at 0°C, followed by reflux at 80°C for 4–5 hours.

  • Key advantage : Avoids isolation of hazardous acyl azides.

  • Yield : 65–75%.

Phosphoryl Trichloride (POCl₃) Activation

A patent (WO2021209377A1) describes high-yield isocyanate synthesis using POCl₃:

  • Conditions : 4-Cyanobenzoic acid, POCl₃ (8 equiv), catalytic DMF in DCM at 25°C for 12 hours.

  • Workup : Quench with ice water, extract with DCM, and purify via distillation.

  • Yield : 90–95%.

Table 2: Direct Methods Comparison

MethodReagentsTemperatureYield (%)Reference
TriphosgeneNaN₃, TEA, CH₃CN80°C75
POCl₃ ActivationPOCl₃, DMF25°C95

Alternative Pathways

Isocyanate Intermediates in Urea Synthesis

This compound is generated in situ during urea formation:

  • Example : Reaction of 4-cyanobenzoyl chloride with trimethylsilyl azide (TMSN₃) in THF, followed by addition of amines.

  • Application : Synthesizes antifungal agents (e.g., derivatives in WO2017/211649A1).

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate Curtius rearrangement:

  • Conditions : 4-Cyanobenzoyl azide in DMF, 150°C, 20 minutes.

  • Yield : 88% with reduced side products .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-cyanobenzoyl isocyanate in a laboratory setting?

Methodological Answer: this compound can be synthesized via a two-step procedure:

Formation of 4-cyanobenzoyl chloride : React 4-cyanobenzoic acid with oxalyl chloride (2:1 molar ratio) under anhydrous conditions. The reaction is typically carried out in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 3–4 hours to ensure complete conversion.

Isocyanate formation : Treat the resulting acyl chloride with ammonium hydroxide in DCM at 0°C. The mixture is stirred for 3–4 hours, followed by washing with water, NaOH (1 M), HCl (1 M), and brine. The product is dried over sodium sulfate and purified via distillation or recrystallization .

Q. Key Characterization Techniques :

  • Infrared Spectroscopy (IR) : Confirm the isocyanate group (NCO) stretch at ~2250–2270 cm⁻¹ and carbonyl (C=O) stretch at ~1700 cm⁻¹.
  • NMR : ¹³C NMR should show a carbonyl carbon at ~150 ppm and the nitrile carbon at ~115 ppm .

Advanced Analytical Techniques

Q. Q2. How can researchers resolve discrepancies in quantifying isocyanate content via direct vs. indirect GC methods?

Methodological Answer: Direct GC Limitations :

  • Requires volatile, thermally stable isocyanates. This compound may degrade at high temperatures, leading to underestimated values.
  • Sensitive to moisture/amine contamination during sampling, which can hydrolyze the NCO group .

Q. Indirect GC Advantages :

  • Procedure : React this compound with excess n-dibutylamine (n-DBA) to form a urea derivative. Quantify unreacted n-DBA via GC using an internal standard (e.g., dodecane).
  • Calibration : Use n-DBA standards, eliminating the need for pure isocyanate reference material.
  • Precision : Achieve ±2% relative standard deviation (RSD) by automating injections and using electronic integration .

Data Reconciliation : If direct GC yields lower values, cross-validate with HPLC (e.g., using UV detection at 254 nm) or FTIR to assess degradation products .

Reaction Kinetics and Mechanistic Studies

Q. Q3. What advanced methodologies are available to study the reaction kinetics of this compound with nucleophiles?

Methodological Answer: Microreactor Systems :

  • Setup : Use a continuous-flow microreactor with THF as a solvent. Mix this compound and alcohol/nucleophile streams at controlled temperatures (20–80°C).
  • Kinetic Parameters : Monitor conversion via in-line FTIR or offline GC. Calculate rate constants (k) using pseudo-first-order kinetics. Typical activation energies (Eₐ) for aryl isocyanate-alcohol reactions range 30–52 kJ/mol, depending on steric effects .

Q. Sensitivity Analysis :

  • Vary temperature and solvent polarity (e.g., DMF vs. toluene) to identify rate-determining steps. Polar aprotic solvents accelerate urethane formation by stabilizing transition states .

Data Contradictions and Experimental Design

Q. Q4. How should researchers address inconsistencies in spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Stepwise Validation :

Reproducibility : Repeat syntheses under inert (N₂/Ar) conditions to rule out hydrolysis.

Cross-Technique Correlation : Compare IR (NCO stretch) with ¹H NMR (absence of NH₂ peaks from hydrolyzed urea).

Elemental Analysis : Verify C, H, N percentages (±0.3% tolerance). For example, a methyl carbamate derivative should show ~12.5% nitrogen .

Q. Experimental Design :

  • Use orthogonal methods (e.g., orthogonal array testing) to optimize reaction conditions (temperature, catalyst, solvent). For example, a 3×3 matrix testing temperatures (25°C, 50°C, 75°C) and catalysts (DBTDL, triethylamine, none) .

Biological and Polymer Applications

Q. Q5. What strategies can be employed to study the reactivity of this compound in polymer grafting applications?

Methodological Answer: Grafting Procedure :

Substrate Activation : Functionalize polymers (e.g., polyvinyl alcohol) with nucleophilic groups (e.g., -OH) .

Reaction Conditions : Use a 10% molar excess of this compound in dry DCM at 25°C for 24 hours.

Characterization :

  • FTIR : Monitor the disappearance of -OH (3200–3600 cm⁻¹) and appearance of carbamate (1700 cm⁻¹).
  • Elemental Analysis : Calculate degree of substitution (DS). For example, a DS of 0.62 indicates moderate grafting efficiency .

Q. Advanced Testing :

  • Evaluate hydrolytic stability by incubating grafted polymers in PBS (pH 7.4) at 37°C. Monitor mass loss and NCO depletion via HPLC .

Safety and Handling in Academic Research

Q. Q6. What protocols mitigate risks when handling this compound in laboratory settings?

Methodological Answer: Critical Precautions :

  • Containment : Use glove boxes or fume hoods with HEPA filters to prevent inhalation exposure (PEL: 0.02 ppm).
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and Tyvek suits.
  • Deactivation : Quench spills with 10% aqueous ethanolamine to convert residual isocyanate into non-volatile urea .

Q. Emergency Protocols :

  • Exposure Response : Immediate irrigation for skin/eye contact (15 minutes minimum). Monitor for respiratory symptoms (wheezing, bronchospasm) and administer corticosteroids if sensitization occurs .

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